molecular formula C11H15NO4 B13243821 tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate

tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate

Cat. No.: B13243821
M. Wt: 225.24 g/mol
InChI Key: FFICYFMBXHWYSV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate (CAS 1314538-80-1) is a high-value chemical building block with significant utility in medicinal chemistry and organic synthesis. Its molecular structure incorporates both a furan ring with an aldehyde functional group and a tert-butoxycarbonyl (Boc) protected amine . The aldehyde group is a versatile handle for chemical transformations, notably in condensation reactions and as a precursor to other functional groups, such as in the synthesis of tert-Butyl ((5-(1-aminopropyl)furan-2-yl)methyl)carbamate . The Boc protecting group is a cornerstone in synthetic strategy, as it safeguards the amine functionality during reactions and can be readily removed under mild acidic conditions. This makes the compound particularly valuable for the controlled synthesis of complex molecules, including nitrogen-containing heterocycles which are prevalent in pharmaceuticals . Furthermore, carbamate derivatives bearing furan rings are investigated as intermediates in the development of novel active compounds, such as androgen receptor modulators . This reagent is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[(5-formylfuran-2-yl)methyl]carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-8-4-5-9(7-13)15-8/h4-5,7H,6H2,1-3H3,(H,12,14)

InChI Key

FFICYFMBXHWYSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(O1)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The most common route starts with a 5-(aminomethyl)furan-2-carbaldehyde or its derivative, which undergoes carbamate protection using di-tert-butyl dicarbonate (Boc2O) under mild conditions to yield the tert-butyl carbamate derivative.

Typical Reaction Conditions

  • Solvents: Anhydrous tetrahydrofuran (THF), ethyl acetate, or other aprotic solvents are preferred to avoid side reactions.
  • Catalysts/Base: Mild bases such as sodium hydride or organic bases like N-methylmorpholine (NMM) facilitate the carbamate formation.
  • Temperature: Reactions are typically conducted at 0–25°C to maintain selectivity and reduce decomposition.
  • Reaction Time: Varies from 0.5 to 16 hours depending on the method and scale.

Representative Preparation Protocol

  • Starting Material: 5-(aminomethyl)furan-2-carbaldehyde is dissolved in anhydrous THF under inert atmosphere.
  • Base Addition: Sodium hydride (NaH) is added slowly at 0–5°C to deprotonate the amine.
  • Carbamate Formation: Di-tert-butyl dicarbonate (Boc2O) is added dropwise, and the mixture is stirred at room temperature for 1–3 hours.
  • Workup: The reaction mixture is quenched with water, and the product is extracted into an organic solvent such as ethyl acetate.
  • Purification: The crude product is purified by recrystallization or column chromatography to yield tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate with high purity.

Comparative Data on Carbamate Protection Methods

The following table summarizes yields and conditions from related carbamate protection reactions, which are analogous to the preparation of this compound:

Method / Catalyst Solvent Temperature Time Yield (%) Notes
Sodium hydride base Anhydrous THF 0–25°C 1–3 hours 90–97 High purity, suitable for scale-up
Iron(III) trifluoromethanesulfonate Neat (solvent-free) 20°C 5 minutes 99 Green chemistry, rapid reaction
Guanidine hydrochloride catalyst Ethanol 35–40°C 15 minutes 96 Mild conditions, environmentally friendly
Ionic liquid [TPA][Pro] Ionic liquid 20°C 13 minutes 99 Recyclable catalyst, green chemistry
No solvent (solvent-free) with DSIMHS Neat 20°C 8 minutes 92 Efficient, green process

Note: These methods are for general tert-butyl carbamate protection of amines and can be adapted for the furan derivative .

Specific Research Findings and Industrial Considerations

Patent-Based Industrial Methodologies

  • A patent (CN105461690A) describes a related preparation for tert-butyl carbamate derivatives involving sodium hydride and organic solvents like anhydrous THF or methyl THF. This method emphasizes controlled temperature (0–60°C), nitrogen atmosphere, and stepwise addition of reagents to achieve high purity and yield suitable for industrial scale.

  • The purification involves crystallization by adjusting pH to slightly acidic conditions and using solvent mixtures such as isopropyl ether and n-heptane to isolate the product with high purity.

Alternative Synthetic Routes

  • Other patents (CN102020589B) detail the use of mixed acid anhydrides formed from isobutyl chlorocarbonate and N-methylmorpholine to prepare tert-butyl carbamate derivatives. This approach can be adapted for the furan aldehyde amine precursor, providing an alternative pathway with good yields and selectivity.

Summary Table of Preparation Parameters for this compound

Step Reagents/Conditions Purpose Outcome
Amino precursor preparation 5-(aminomethyl)furan-2-carbaldehyde Starting material Amino aldehyde intermediate
Carbamate protection Di-tert-butyl dicarbonate, NaH, anhydrous THF, 0–25°C, 1–3 h Protect amine as Boc-carbamate This compound
Workup and purification Water quench, extraction with EtOAc, recrystallization Remove impurities High purity product

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate is used in various scientific research applications, including:

Comparison with Similar Compounds

Structural and Functional Group Analysis

tert-Butyl (5-Fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate

  • Structure : Contains a pyrimidine ring with fluorine, hydroxy, and methyl substituents.
  • Key Differences : Lacks the formylfuran moiety but includes a fluorinated pyrimidine core, enhancing electrophilic reactivity.
  • Molecular Weight : 257.26 g/mol .

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate Structure: Features an aminophenyl group instead of formylfuran. Key Differences: The aromatic amine group enables participation in coupling reactions (e.g., amide bond formation), contrasting with the aldehyde’s role in nucleophilic additions. Physical State: Pale liquid; purity ≥95% .

tert-Butyl (5-(4-Amino-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Structure: Integrates a pyrazolo-pyrimidine moiety and fluorine substituents. Key Differences: The complex heterocyclic system suggests applications in kinase inhibitors or anticancer agents. Melting Point: 163–166°C; Mass: 615.7 (M⁺+1) .

tert-Butyl N-(5-Hydroxypyrimidin-2-yl)carbamate

  • Structure : Pyrimidine ring with a hydroxy group.
  • Key Differences : The hydroxy group offers hydrogen-bonding capability, useful in supramolecular chemistry.
  • Molecular Formula : C₉H₁₃N₃O₃ .

Bromo-/Fluoro-Substituted tert-Butyl Carbamates Examples: tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (similarity score: 0.94).

Biological Activity

tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate is an organic compound notable for its unique structure, which includes a tert-butyl group, a carbamate moiety, and a furan ring with a formyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with enzymes and proteins.

  • Molecular Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 225.24 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition or modification of enzyme activity, which is significant for therapeutic applications.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by targeting their active sites.
  • Covalent Bond Formation : The reactivity of the formyl group allows it to engage in covalent bonding with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities. Notably, it has shown potential in inhibiting enzyme activities linked to disease processes.

Case Studies and Research Findings:

  • Enzyme Interaction Studies :
    • A study demonstrated that this compound can inhibit certain enzyme activities through covalent modification. This suggests its potential as an inhibitor in drug development .
  • Comparative Analysis with Similar Compounds :
    • The compound was compared with structurally similar compounds, revealing unique reactivity profiles that underscore its potential therapeutic benefits. For instance, while other carbamates lacked the formyl group, which is crucial for biological activity, this compound's unique structure allows for enhanced interactions with biological targets .
Compound NameKey FeaturesUniqueness
tert-Butyl carbamateLacks the formyl groupSimpler structure
tert-Butyl (5-chloropyrazin-2-yl)carbamateContains a chloropyrazine ringDifferent heterocycle
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamateContains a chloropyridine ringDifferent substituents
tert-Butyl (5-bromofuran-2-yl)carbamateContains a bromofuran ringHalogen substitution instead of formyl

Applications in Drug Design

The reactivity and biological activity of this compound position it as a promising candidate in drug design, particularly as an enzyme inhibitor. Its ability to interact selectively with specific targets can be leveraged to develop novel therapeutic agents.

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